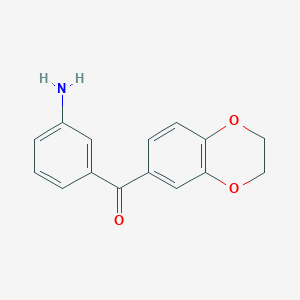![molecular formula C13H14N2O3 B1519230 4-Hydroxy-1-[4-(Propan-2-yl)phenyl]-1H-pyrazol-3-carbonsäure CAS No. 1152624-72-0](/img/structure/B1519230.png)
4-Hydroxy-1-[4-(Propan-2-yl)phenyl]-1H-pyrazol-3-carbonsäure
Übersicht
Beschreibung
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Die Heterocyclenchemie ist ein zentraler Bereich der organischen Chemie, da Heterocyclen in bioaktiven Naturprodukten und Pharmazeutika weit verbreitet sind. Der Pyrazol-Rest, eine Kernstruktur in dieser Verbindung, wird aufgrund seiner Vielseitigkeit und Reaktivität oft bei der Synthese verschiedener heterocyclischer Verbindungen verwendet . Diese Verbindung kann als Vorläufer bei der Synthese von Imidazolderivaten dienen, die für ihre breite Palette therapeutischer Aktivitäten bekannt sind.
Entwicklung von entzündungshemmenden Mitteln
Die entzündungshemmenden Eigenschaften von Pyrazolderivaten machen sie zu geeigneten Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente. Das strukturelle Motiv der 4-Hydroxy-1-[4-(Propan-2-yl)phenyl]-1H-pyrazol-3-carbonsäure kann modifiziert werden, um ihre Interaktion mit biologischen Zielstrukturen zu verbessern, die an Entzündungsprozessen beteiligt sind .
Antibakterielle und antimikrobielle Forschung
Pyrazolderivate haben in der antibakteriellen und antimikrobiellen Forschung Potenzial gezeigt. Die Fähigkeit der Verbindung, mit bakteriellen Enzymen zu interagieren und deren Aktivität zu hemmen, macht sie zu einem wertvollen Gerüst für die Entwicklung neuer antibakterieller Mittel, insbesondere angesichts zunehmender Antibiotikaresistenz .
Antitumoraktivität
Untersuchungen haben gezeigt, dass Pyrazolderivate Antitumoraktivität aufweisen können. Die strukturellen Merkmale dieser Verbindung, wie die Hydroxy- und Carbonsäuregruppen, können optimiert werden, um bestimmte Krebszelllinien anzusprechen, und bieten einen Weg für die Entwicklung neuer Antitumortherapien .
Enzymhemmungsstudien
Enzymhemmung ist ein entscheidender Wirkmechanismus für viele Medikamente. This compound kann bei der Untersuchung von Enzymhemmern verwendet werden, insbesondere von solchen, die Enzyme angreifen, die an der Pathogenese von Krankheiten beteiligt sind .
Antioxidative Eigenschaften
Verbindungen mit antioxidativen Eigenschaften sind essenziell bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist. Die phenolische Struktur dieser Verbindung deutet darauf hin, dass sie möglicherweise antioxidative Eigenschaften besitzt, die für therapeutische Anwendungen untersucht werden können .
Arzneimittelentwicklung und -forschung
Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Kandidaten für die Arzneimittelentwicklung und -forschung. Ihr Potenzial, für bessere pharmakokinetische und pharmakodynamische Eigenschaften modifiziert und optimiert zu werden, kann bei der Entwicklung neuer Medikamente untersucht werden .
Organometallische Chemie
Die organometallische Chemie befasst sich mit der Untersuchung chemischer Verbindungen, die Bindungen zwischen Kohlenstoff und einem Metall enthalten. Die benzylische Position in dieser Verbindung könnte in Reaktionen wie Kreuzkupplung verwendet werden, um komplexe organometallische Verbindungen mit potenziellen Anwendungen in der Katalyse und Materialwissenschaft zu erzeugen .
Eigenschaften
IUPAC Name |
4-hydroxy-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGDFVXIAZLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


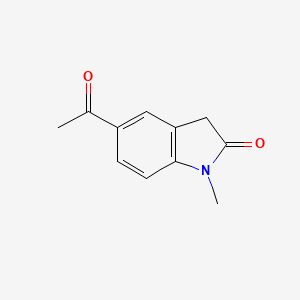
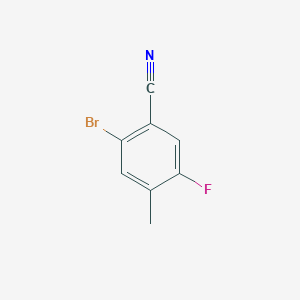
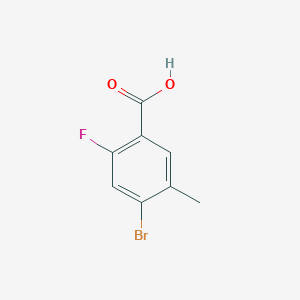
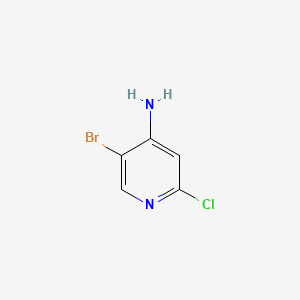

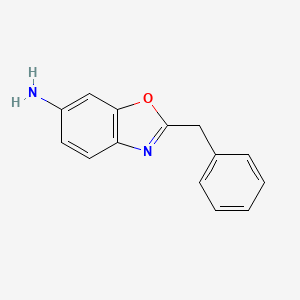
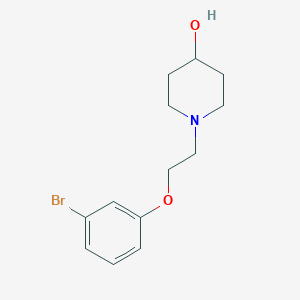
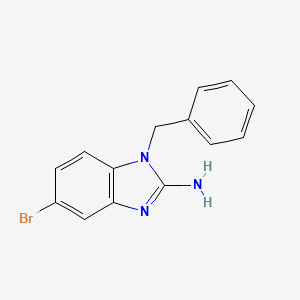
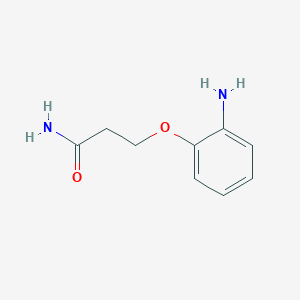
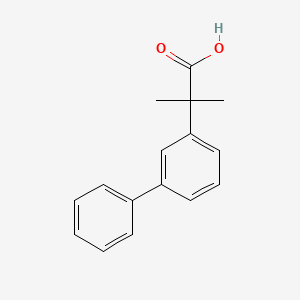
![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)
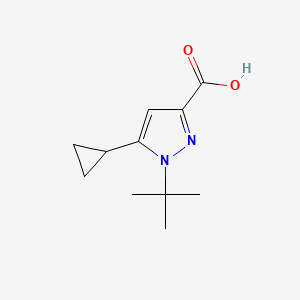
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)
